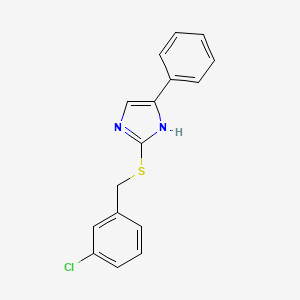

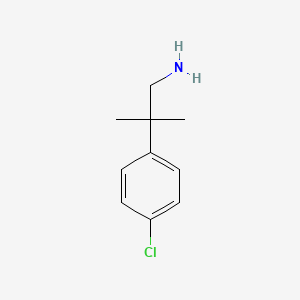

![molecular formula C18H14N4O2S B2448406 N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251576-89-2](/img/structure/B2448406.png)

N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis information for “N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is not available, related compounds have been synthesized using various methods. For instance, benzothiadiazole (BTZ) luminogens have been prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Scientific Research Applications

Anticancer Activity

The benzothiadiazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit cancer cell growth by interfering with key cellular processes. Studies suggest that it may target specific signaling pathways involved in tumor progression .

Photovoltaic Materials

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide derivatives have attracted attention in the field of organic photovoltaics. These compounds can be incorporated into organic solar cells to enhance light absorption and charge transport. Their unique electronic properties make them promising candidates for efficient energy conversion .

Fluorescent Probes

Due to its quinoline-based structure, this compound exhibits fluorescence properties. Researchers have utilized it as a fluorescent probe for detecting specific biomolecules or cellular processes. Its emission characteristics make it useful in bioimaging and cellular tracking applications .

Antibacterial Agents

Quinoline derivatives, including N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide, have shown antibacterial activity against various pathogens. Investigations into their mechanism of action and potential clinical applications continue .

Anti-inflammatory Properties

Some studies have explored the anti-inflammatory effects of related quinoline compounds. By modulating inflammatory pathways, these molecules may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Metal Chelation and Coordination Chemistry

The benzothiadiazole moiety can act as a metal chelator, forming stable complexes with transition metals. Researchers have investigated its coordination chemistry and potential applications in catalysis, sensing, and material science .

Mechanism of Action

Target of Action

The compound, N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide, is a quinoline derivative . Quinoline derivatives have been found to show selectivity in binding to the estrogen receptor β (ER β) . The ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with ER β. The estrogen receptor is involved in numerous cellular pathways, including cell growth, differentiation, and apoptosis. By interacting with ER β, the compound could potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with ER β and the subsequent influence on the associated biochemical pathways . This could potentially lead to changes in cell growth, differentiation, and apoptosis, among other processes.

properties

IUPAC Name |

N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-2-24-16-9-7-11-4-3-5-14(17(11)20-16)19-18(23)12-6-8-13-15(10-12)22-25-21-13/h3-10H,2H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFMQNFBXRTOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC4=NSN=C4C=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)

![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)

![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)